ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
The compound ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a pyridazine core with substitutions at positions 1, 3, 4, and 5. Key structural attributes include:
- Position 1: A 4-methylphenyl group, providing moderate electron-donating effects.
- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
- Position 4: A (4-fluorophenyl)methoxy group, combining lipophilic and electron-withdrawing properties due to the fluorine atom.
Properties
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLFRCZYUCBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl propiolate, followed by cyclization with cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid as a catalyst . The reaction is carried out in a solvent such as dichloroethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 1
- Ethyl 5-Cyano-1-(4-Methoxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12e): Position 1: 4-Methoxyphenyl (electron-donating). Key Differences: The methoxy group increases polarity compared to the target’s 4-methylphenyl, lowering lipophilicity. Melting point: 164.0–164.5°C . Impact: Reduced metabolic stability due to higher polarity.
Ethyl 1-(4-Fluorophenyl)-4-Methoxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 899943-46-5) :
Substituent Variations at Position 4
- Ethyl 5-Cyano-1-(4-Hydroxyphenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (12d): Position 4: Methyl group. Key Differences: Lacks the (4-fluorophenyl)methoxy group, resulting in lower molecular weight and reduced steric hindrance. Melting point: 220–223°C . Impact: Higher crystallinity due to hydroxyl group participation in hydrogen bonding.
Methyl 4-[(2-Methoxy-2-Oxoethyl)Sulfanyl]-6-Oxo-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate (CAS 338395-91-8) :
Ester Group Variations at Position 3
- Methyl 5-Cyano-1-(4-Fluorophenyl)-4-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS 339018-13-2): Position 3: Methyl ester. Key Differences: Smaller ester group reduces steric hindrance but may shorten half-life due to faster hydrolysis. Impact: Lower logP (lipophilicity) compared to the ethyl ester in the target compound .
Melting Points and Solubility
Trends :
- Hydroxyl and fluorinated groups increase melting points via polarity and hydrogen bonding.
- Ethyl esters (target) enhance lipophilicity compared to methyl analogs.
Pharmacological Implications
- Fluorine Effects: The (4-fluorophenyl)methoxy group in the target compound likely enhances blood-brain barrier penetration and target affinity, as seen in adenosine A1 receptor modulators .
- Ester Choice : Ethyl esters may prolong half-life compared to methyl esters, balancing hydrolysis resistance and solubility .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyridazine core, substituted phenyl rings, and an ethyl ester group. Its molecular formula is .
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between to .
The antimicrobial efficacy of these compounds is attributed to their ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial replication. In particular, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial metabolism .
Cytotoxicity and Hemolytic Activity
In vitro studies have assessed the cytotoxic effects of these compounds on mammalian cells. The results indicate low hemolytic activity (less than lysis), suggesting a favorable safety profile for potential therapeutic applications . Furthermore, IC50 values greater than indicate minimal cytotoxicity towards human cell lines .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several pyridazine derivatives, including the target compound. The results demonstrated that the compound significantly inhibited biofilm formation compared to standard antibiotics like Ciprofloxacin. The study highlighted the potential of these derivatives in treating biofilm-associated infections .
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of related compounds. The findings suggested that modifications in the phenyl substituents could enhance biological activity. For example, the introduction of fluorine atoms was associated with increased potency against specific bacterial strains .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
